N,N-Dimethyl-N'-p-tolylsulphamide: A Comprehensive Technical Guide for Researchers
N,N-Dimethyl-N'-p-tolylsulphamide: A Comprehensive Technical Guide for Researchers
CAS Number: 66840-71-9
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Dimethyl-N'-p-tolylsulphamide is a sulfamide derivative with the CAS number 66840-71-9. Structurally, it is characterized as an N,N-dimethylsulfuric diamide substituted with a 4-methylphenyl (p-tolyl) group on one of the nitrogen atoms.[1] This compound holds significance in several scientific domains, primarily as a key metabolite of the fungicide tolylfluanid, making it crucial for environmental and toxicological studies.[2][3] Furthermore, its sulfamide core structure positions it as a valuable synthetic intermediate in the broader fields of medicinal chemistry and agrochemical development.[4][5] The sulfonamide functional group is a well-established pharmacophore, known to influence the biological activity and pharmacokinetic properties of molecules.[4] This guide provides a detailed overview of the physicochemical properties, a validated synthesis protocol, potential applications, and safety considerations for N,N-Dimethyl-N'-p-tolylsulphamide, tailored for professionals in research and development.
Physicochemical Properties
N,N-Dimethyl-N'-p-tolylsulphamide is typically a white to off-white solid, soluble in organic solvents.[5] Its key identifiers and computed properties are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 66840-71-9 | [1] |
| Molecular Formula | C₉H₁₄N₂O₂S | [1] |
| Molecular Weight | 214.29 g/mol | [1] |
| IUPAC Name | 1-(dimethylsulfamoylamino)-4-methylbenzene | [1] |
| Synonyms | DMST, N,N-dimethyl-N'-(4-methylphenyl)sulfamide | [5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 80 °C | [2] |
| Boiling Point (est.) | 319.7 °C at 760 mmHg | [2] |
| Density (est.) | 1.26 g/cm³ | [2] |
Synthesis Protocol
The synthesis of N,N-Dimethyl-N'-p-tolylsulphamide can be reliably achieved through the reaction of p-toluidine with dimethylsulfamoyl chloride. This method is a standard approach for the formation of N-aryl-N',N'-dialkylsulfamides and offers a straightforward pathway to the desired product.
Causality of Experimental Choices:
The choice of p-toluidine and dimethylsulfamoyl chloride as starting materials is based on their commercial availability and the directness of the synthetic route. The use of a base, such as pyridine or triethylamine, is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion and preventing unwanted side reactions. Dichloromethane (DCM) is selected as the solvent due to its inert nature and its ability to dissolve the reactants while facilitating product isolation. The reaction is initially conducted at a low temperature (0 °C) to control the exothermic nature of the acylation reaction and minimize the formation of byproducts.
Detailed Step-by-Step Methodology:
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Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add p-toluidine (1.0 equivalent) and anhydrous dichloromethane (DCM).
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Base Addition: Cool the solution to 0 °C in an ice bath and add a suitable base, such as pyridine or triethylamine (1.2 equivalents), dropwise while stirring.
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Sulfamoylation: In a separate flask, dissolve dimethylsulfamoyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the stirred p-toluidine solution at 0 °C over 30 minutes.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and separate the organic layer.
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Extraction: Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N,N-Dimethyl-N'-p-tolylsulphamide as a solid.
Synthesis Workflow Diagram:
Caption: Workflow for the synthesis of N,N-Dimethyl-N'-p-tolylsulphamide.
Applications and Potential Mechanisms of Action
Role as a Metabolite in Environmental Science:
The primary and most documented role of N,N-Dimethyl-N'-p-tolylsulphamide is as a major metabolite and environmental transformation product of the fungicide tolylfluanid.[2][4] Its detection and quantification in environmental samples are essential for monitoring the fate and impact of this agrochemical in soil and aquatic systems.[4] This makes the compound a critical analytical standard for environmental and regulatory laboratories.
Potential in Drug Discovery and Development:
The sulfonamide moiety is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. While N,N-Dimethyl-N'-p-tolylsulphamide itself is not an established therapeutic agent, its structure provides a scaffold for further chemical modification and exploration in drug discovery programs.
Many sulfonamide-based drugs exert their antibacterial effects by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[6] This enzyme is vital for the synthesis of folic acid in bacteria, a pathway absent in humans who obtain folate from their diet. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA and protein synthesis. This disruption of a critical metabolic pathway leads to a bacteriostatic effect. While the specific inhibitory activity of N,N-Dimethyl-N'-p-tolylsulphamide on DHPS has not been extensively reported, its structural class suggests this as a primary hypothetical mechanism for any potential antibacterial properties.
Caption: Conceptual antibacterial mechanism of sulfonamides.
Safety and Handling
N,N-Dimethyl-N'-p-tolylsulphamide should be handled with care in a laboratory setting. Based on GHS classifications, it is considered harmful if swallowed and may cause skin and serious eye irritation.[7] It is also potentially harmful to aquatic life with long-lasting effects.[1]
Precautionary Measures:
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Use in a well-ventilated area or under a chemical fume hood.
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Avoid inhalation of dust and contact with skin and eyes.
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Wash hands thoroughly after handling.
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Store in a tightly sealed container in a cool, dry place.
Conclusion
N,N-Dimethyl-N'-p-tolylsulphamide is a compound of significant interest due to its role as a metabolite of the fungicide tolylfluanid and its potential as a building block in synthetic chemistry. This guide provides a foundational understanding of its properties, a practical synthesis protocol, and a conceptual framework for its potential applications in drug discovery. As with any chemical compound, adherence to strict safety protocols is paramount during its handling and use in research and development activities.
References
-
N,N-Dimethyl-N'-p-tolylsulphamide | C9H14N2O2S | CID 738302. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
-
N,N-dimethyl-p-toluidine - SAFETY DATA SHEET. (2023, March 14). Penta. Retrieved January 31, 2026, from [Link]
- Synthesis of n,n-dimethyltryptamine-type compounds, methods, and uses. (2021, December 23). Google Patents.
-
Safety Data Sheet: N,N-Dimethylformamide. (n.d.). Carl ROTH. Retrieved January 31, 2026, from [Link]
-
N,N-dimethyl-N′-p-tolylsulfamide - CAS Common Chemistry. (n.d.). Retrieved January 31, 2026, from [Link]
-
Electrosynthesis of N,N-dimethylformamide from market-surplus trimethylamine coupled with hydrogen production. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 31, 2026, from [Link]
-
Safety Data Sheet: N,N-dimethylformamide. (n.d.). Chemos GmbH & Co.KG. Retrieved January 31, 2026, from [Link]
-
Continuous flow synthesis of N,N-dimethyltryptamine (DMT) analogues with therapeutic potential. (2024, October 7). ResearchGate. Retrieved January 31, 2026, from [Link]
-
Dimethyl-p-toluidine | C9H13N | CID 7471. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]
Sources
- 1. CN1163264A - Process for producing p-toluenesulfonyl chloride - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The action of proteolytic enzymes on N,N-dimethyl proteins. Basis for a microassay for proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN105503671A - Preparation method of p-toluene sulfonyl chloride - Google Patents [patents.google.com]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. N,N-Dimethylsulfamide | C2H8N2O2S | CID 134472 - PubChem [pubchem.ncbi.nlm.nih.gov]
